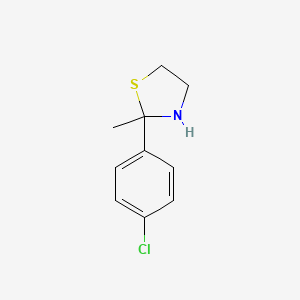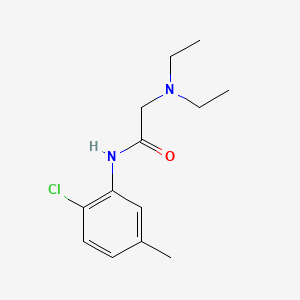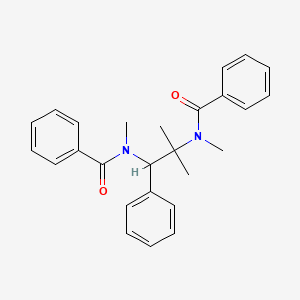![molecular formula C12H8N2 B14752245 Benzo[f]quinazoline CAS No. 229-75-4](/img/structure/B14752245.png)
Benzo[f]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[f]quinazoline is a heterocyclic aromatic organic compound that consists of a fused benzene and quinazoline ring system. This compound is part of the quinazoline family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]quinazoline can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzylamine with aldehydes under mild conditions. This reaction can be catalyzed by o-iodoxybenzoic acid (IBX) to yield diversely substituted quinazolines . Another method involves the dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles using an iridium catalyst, which offers high atom-economy and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. For example, the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea, elemental sulfur, and DABCO as a base in DMSO as a solvent can produce substituted quinazolines under mild conditions . These methods are designed to be environmentally benign and economically viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[f]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and polysubstituted quinazolines. These products are valuable intermediates in the synthesis of various biologically active compounds .
Applications De Recherche Scientifique
Benzo[f]quinazoline has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mécanisme D'action
The mechanism of action of benzo[f]quinazoline involves its interaction with specific molecular targets and pathways. For example, some this compound derivatives act as tyrosine kinase inhibitors by competing with ATP for binding to the kinase, thereby suppressing autophosphorylation and downstream signaling . This mechanism is particularly relevant in the context of anticancer research, where inhibition of tyrosine kinases can lead to the suppression of tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Benzo[f]quinazoline can be compared with other similar compounds, such as benzo[h]quinazoline and quinazoline derivatives. These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Benzo[h]quinazoline: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Quinazoline Derivatives: Quinazoline derivatives, such as quinazolinones, are known for their cytotoxic and antibacterial activities.
This compound stands out due to its unique substitution patterns and the specific biological activities it exhibits, making it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
229-75-4 |
|---|---|
Formule moléculaire |
C12H8N2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
benzo[f]quinazoline |
InChI |
InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-13-8-14-12/h1-8H |
Clé InChI |
ZZTFQOIZJMYIIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC=NC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Orn5]-URP acetate](/img/structure/B14752167.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
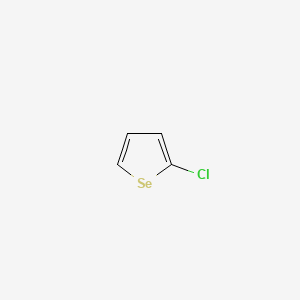
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
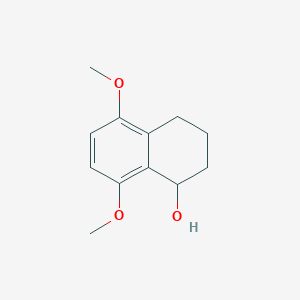
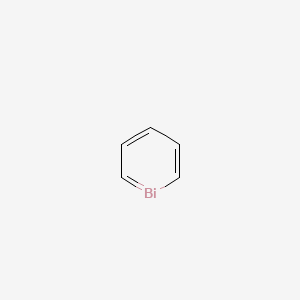
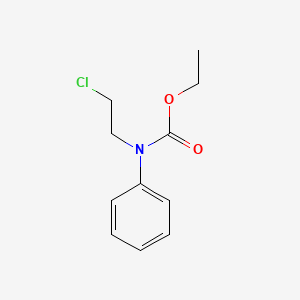
![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

